molecular formula C15H12Cl2N4O B255162 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Katalognummer B255162
Molekulargewicht: 335.2 g/mol
InChI-Schlüssel: WRDNTZOCAOVAOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action has been studied extensively. The biochemical and physiological effects of this compound have also been investigated, and it has been found to have certain advantages and limitations for laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been explored for its potential use in the development of new drugs and drug delivery systems.

Wirkmechanismus

The mechanism of action of 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the inhibition of specific enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is a protein involved in DNA replication and repair. These mechanisms of action have been studied extensively and have provided insights into the potential applications of this compound in various fields.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been investigated in various studies. It has been found to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. It has also been shown to have anti-cancer effects by inhibiting the activity of topoisomerase II, which is involved in cancer cell growth and proliferation. Additionally, this compound has been found to have anti-microbial effects by inhibiting the growth of certain bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has certain advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize using a specific method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have a high degree of stability, which makes it suitable for long-term storage and use in experiments. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to work with in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for the study of 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one. One direction is the further exploration of its anti-inflammatory, anti-cancer, and anti-microbial properties. Another direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be further studied for its potential use in the development of new drugs and drug delivery systems. Overall, the study of 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has the potential to contribute to the development of new treatments and therapies for a variety of diseases and conditions.

Synthesemethoden

The synthesis of 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the reaction of 2,4-dichlorobenzaldehyde with 3-amino-1,2,4-triazole in the presence of acetic anhydride. The resulting product is then reacted with 2-aminobenzamide in the presence of acetic acid to yield the final product. This synthesis method has been optimized to produce high yields of the compound and has been widely used in scientific research.

Eigenschaften

Produktname

9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Molekularformel

C15H12Cl2N4O

Molekulargewicht

335.2 g/mol

IUPAC-Name

9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C15H12Cl2N4O/c16-8-4-5-9(10(17)6-8)14-13-11(2-1-3-12(13)22)20-15-18-7-19-21(14)15/h4-7,14H,1-3H2,(H,18,19,20)

InChI-Schlüssel

WRDNTZOCAOVAOF-UHFFFAOYSA-N

Isomerische SMILES

C1CC2=C(C(N3C(=N2)N=CN3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1

SMILES

C1CC2=C(C(N3C(=N2)N=CN3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1

Kanonische SMILES

C1CC2=C(C(N3C(=NC=N3)N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.